MRS 1220
概要
説明
科学的研究の応用
MRS 1220 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the properties and functions of adenosine receptors.
Biology: It is used to investigate the role of A3 adenosine receptors in various biological processes, including inflammation and immune response.
Medicine: This compound shows potential therapeutic applications in the treatment of central nervous system diseases, such as glioblastoma, due to its ability to inhibit tumor growth and blood vessel formation
作用機序
MRS 1220は、ヒトA3アデノシン受容体に選択的に結合し、拮抗することによって効果を発揮します。この受容体は、アデニル酸シクラーゼ活性の調節や炎症反応の調節など、様々な細胞プロセスに関与しています。 A3アデノシン受容体を阻害することで、this compoundは下流のシグナル伝達経路を阻害し、腫瘍の増殖と血管新生を抑制します .
生化学分析
Biochemical Properties
MRS 1220 is known to interact with the human A3 adenosine receptor (hA3AR), exhibiting a dissociation constant (Ki) of 0.59 nM . This interaction is highly selective, as this compound displays an IC50 value > 1 μM for inhibition of binding to rat A3 receptors .
Cellular Effects
In cellular processes, this compound has been shown to reduce tumor size and inhibit blood vessel formation in glioblastoma stem-like cells (GSCs) . It has also been found to decrease VEGF secretion in U87MG GSCs by approximately 25% after 72 hours of hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the human A3 adenosine receptor. It competes with the agonist for binding to the receptor, thereby inhibiting the receptor’s function . This results in a decrease in adenylate cyclase activity and a reduction in the stimulation of binding of 35S guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in the human macrophage U-937 cell line, this compound was found to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-α formation with an IC50 of 0.3 μM .
Dosage Effects in Animal Models
In animal models, specifically eight-week-old male Sprague-Dawley rats bearing C6 (GSCs), this compound administered by intraperitoneal inoculation at a dosage of 0.15 mg/kg/72 h led to a reduction close to 80% and 90% in tumor volume compared to the vehicle-treated group at day ten and fifteen post-treatment, respectively .
準備方法
MRS 1220の合成は、コアのトリアゾロキナゾリン構造の調製から始まる、複数の工程を伴います。合成経路には、通常、以下の工程が含まれます。
トリアゾロキナゾリンコアの形成: これは、特定の条件下で2-フリルと9-クロロキナゾリン誘導体を反応させてトリアゾロキナゾリンコアを形成することを伴います。
ベンゼンアセトアミド基の導入: 次に、トリアゾロキナゾリンコアを制御された条件下でベンゼンアセトアミドと反応させてthis compoundを得ます.
This compoundの工業生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された、実験室規模の手順に従います。
化学反応の分析
MRS 1220は、次のような様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体を形成することができます。
還元: this compoundでは、還元反応を実行して、化合物の還元形を得ることができます。
置換: this compoundは、特定の官能基が制御された条件下で他の基と置換される置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応のための様々な求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: this compoundは、アデノシン受容体の性質と機能を研究するためのツール化合物として使用されます。
生物学: これは、炎症や免疫応答など、様々な生物学的プロセスにおけるA3アデノシン受容体の役割を調査するために使用されます。
医学: This compoundは、腫瘍の増殖と血管新生を阻害する能力のために、グリオブラストーマなどの中枢神経系疾患の治療における潜在的な治療的応用を示しています
産業: 産業用途は限られているものの、this compoundは、アデノシン受容体を標的とする新しい医薬品の開発に使用されています.
類似化合物との比較
MRS 1220は、他の類似化合物と比較して、A3アデノシン受容体に対する高い選択性と効力においてユニークです。類似化合物には、次のようなものがあります。
MRS 1191: This compoundと比較して、選択性と効力が低いA3アデノシン受容体拮抗薬.
MRS 1754: This compoundとは受容体選択性が異なる、A2Bアデノシン受容体の選択的拮抗薬.
CGS 15943: 複数のアデノシン受容体サブタイプを標的とする、非選択的アデノシン受容体拮抗薬.
This compoundは、A3アデノシン受容体に対する高い親和性と選択性によって際立っており、研究と潜在的な治療的用途のための貴重なツールとなっています .
生物活性
MRS 1220 is a selective antagonist of the adenosine A3 receptor (A3R), which plays a crucial role in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
1. Pharmacological Characterization
This compound has been characterized through various studies that highlight its potency and selectivity for the A3R. It is derived from triazoloquinazoline and exhibits high affinity for human A3 receptors with a value of approximately 0.65 nM, making it significantly potent compared to other adenosine receptor antagonists .
Table 1: Binding Affinity of this compound Compared to Other Antagonists
Compound | (nM) | Selectivity (vs A1/A2A) |
---|---|---|
This compound | 0.65 | 470-fold vs A1, 80-fold vs A2A |
MRS 1191 | 92 | Moderate |
MRS 1067 | Not specified | Low |
The selectivity of this compound is attributed to its unique chemical structure, specifically the N-phenylacetyl group, which enhances its binding affinity at the A3R while minimizing interaction with A1 and A2A receptors .
This compound operates primarily by blocking the effects of adenosine at the A3R, which is involved in regulating several cellular functions including inflammation and apoptosis. In functional assays, this compound effectively reverses the inhibitory effects of A3 agonists on adenylate cyclase activity, indicating its role as a competitive antagonist .
Case Study: Inhibition of TNF-α Formation
In a study involving human macrophage U-937 cells, this compound was shown to inhibit tumor necrosis factor-alpha (TNF-α) formation induced by A3 agonists. The IC50 value for this effect was determined to be approximately 0.3 μM, demonstrating its potential utility in modulating inflammatory responses .
3. Therapeutic Implications
Given its selective antagonism at the A3R, this compound is being investigated for potential therapeutic applications in conditions such as cancer and inflammatory diseases. Its ability to modulate immune responses suggests that it could be beneficial in treating diseases characterized by excessive inflammation or immune dysfunction.
Table 2: Potential Therapeutic Applications of this compound
4. Conclusion
This compound represents a significant advancement in the pharmacological targeting of adenosine receptors, particularly the A3 subtype. Its high selectivity and potency make it a valuable tool for both research and potential therapeutic interventions in various diseases characterized by dysregulated adenosine signaling.
Future research should focus on clinical trials to fully elucidate the therapeutic benefits and safety profile of this compound in human subjects.
特性
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXQOKNBUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183721-15-5 | |
Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。